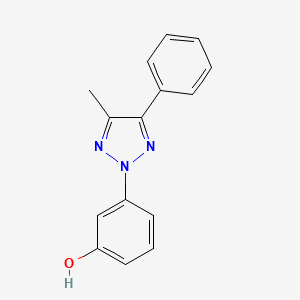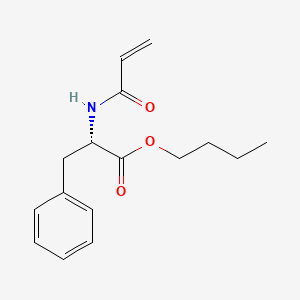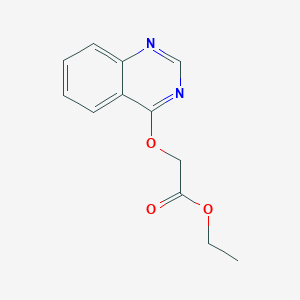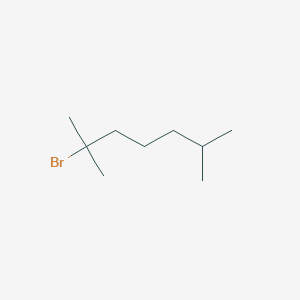![molecular formula C14H19N3OS3 B8046476 1-[4-(1,3-Benzothiazol-2-yldisulfanyl)piperazin-1-yl]propan-2-ol](/img/structure/B8046476.png)
1-[4-(1,3-Benzothiazol-2-yldisulfanyl)piperazin-1-yl]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “1-[4-(1,3-Benzothiazol-2-yldisulfanyl)piperazin-1-yl]propan-2-ol” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-Benzothiazol-2-yldisulfanyl)piperazin-1-yl]propan-2-ol involves a series of chemical reactions that require precise conditions. The exact synthetic route can vary, but typically involves the use of specific reagents and catalysts to achieve the desired chemical structure. Detailed information on the synthetic routes and reaction conditions can be found in specialized chemical literature and patents.
Industrial Production Methods
Industrial production of this compound is carried out using large-scale chemical reactors. The process involves the careful control of temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product. The methods used in industrial production are often proprietary and optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,3-Benzothiazol-2-yldisulfanyl)piperazin-1-yl]propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to increase the reaction rate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions may yield hydrogenated products. Substitution reactions can result in a wide variety of substituted compounds, depending on the nucleophile used.
Scientific Research Applications
1-[4-(1,3-Benzothiazol-2-yldisulfanyl)piperazin-1-yl]propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-Benzothiazol-2-yldisulfanyl)piperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-[4-(1,3-Benzothiazol-2-yldisulfanyl)piperazin-1-yl]propan-2-ol can be identified based on their chemical structure and properties. These compounds may share similar functional groups or structural motifs, leading to comparable chemical and biological activities.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of chemical properties and potential applications. The specific arrangement of atoms and functional groups in this compound may confer distinct reactivity and biological activity, making it a valuable compound for further research and development.
Conclusion
This compound is a compound of significant interest in various scientific fields due to its unique chemical structure and potential applications
Properties
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yldisulfanyl)piperazin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS3/c1-11(18)10-16-6-8-17(9-7-16)21-20-14-15-12-4-2-3-5-13(12)19-14/h2-5,11,18H,6-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJSHWULCZFVSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)SSC2=NC3=CC=CC=C3S2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN1CCN(CC1)SSC2=NC3=CC=CC=C3S2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Methoxy-3-methyl-7-nitro-1-phenylpyrazolo[3,4-b]quinoline](/img/structure/B8046398.png)

![methyl 2-[(E)-2-(dimethylamino)ethenyl]-1-ethyl-6-nitro-4-oxoquinoline-3-carboxylate](/img/structure/B8046406.png)
![[2-Methyl-2-(3-methylbutoxy)propyl] 4-methylbenzenesulfonate](/img/structure/B8046418.png)


![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-(2-methylprop-2-enoylamino)acetate](/img/structure/B8046441.png)



![Methyl 3-[4-[[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]oxy]phenoxy]-2-methylpropanoate](/img/structure/B8046469.png)
![ethyl (4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(nitromethyl)pentanoate](/img/structure/B8046484.png)


